
In Silico Analysis of HIV-1 Protease Inhibition by
Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 inhibitor-37

Cat. No.: B12407872 Get Quote

This guide provides a detailed technical overview of the in silico methodologies used to model

the binding of the potent HIV-1 protease inhibitor, Darunavir, to its target enzyme. This

document is intended for researchers, scientists, and drug development professionals actively

involved in the field of computational drug design and HIV research.

Introduction to HIV-1 Protease and Darunavir
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life

cycle.[1][2] It functions as a homodimer, with each subunit comprising 99 amino acids.[1] The

active site is located at the interface of the two subunits and contains the catalytic triad Asp-

Thr-Gly.[1] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins

into mature, functional viral proteins, a step that is essential for the production of infectious

virions.[1][2][3] Inhibition of this enzyme leads to the production of immature, non-infectious

viral particles, making it a prime target for antiretroviral therapy.[1][4]

Darunavir (formerly TMC114) is a second-generation, non-peptidic HIV-1 protease inhibitor.[5]

It was specifically designed to have a high affinity for the protease active site and to be

effective against many drug-resistant strains of HIV-1.[5][6] Its potent inhibitory activity is

attributed to its extensive hydrogen bonding network with the backbone of the protease active

site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[6][7]
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The binding affinity of Darunavir to HIV-1 protease has been determined through various

experimental and computational methods. The following table summarizes key quantitative

data.

Parameter Value Method Reference

IC50 3 - 6 nM
Cell-based antiviral

assay

Kd 4.5 x 10-12 M Biochemical assay [6][8]

Dissociative Half-life >240 hours
Surface Plasmon

Resonance
[9]

Calculated Binding

Free Energy (ΔGbind)
-48.19 kcal/mol MM-GBSA [10]

Calculated Binding

Free Energy (ΔG)
-15.2 kcal/mol Derived from Kd [8]

In Silico Modeling Methodologies
A multi-step in silico approach is typically employed to investigate the binding of Darunavir to

HIV-1 protease. This involves molecular docking to predict the binding pose, followed by

molecular dynamics simulations to assess the stability of the complex and binding free energy

calculations to quantify the interaction strength.

Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To determine the most likely binding pose of Darunavir within the active site of HIV-1

protease.

Methodology:

Receptor and Ligand Preparation:
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The three-dimensional crystal structure of HIV-1 protease in complex with Darunavir is

obtained from the Protein Data Bank (PDB). A suitable entry is 4LL3.[11]

The protein structure is prepared by removing water molecules, adding hydrogen atoms,

and assigning appropriate charges using software like the Molecular Operating

Environment (MOE) or AutoDock Tools.[12] The Amber12:EHT force field can be utilized

for energy minimization.[12]

The 3D structure of Darunavir is obtained from a database such as PubChem and

prepared by assigning Gasteiger charges and merging non-polar hydrogens.[10]

Docking Simulation:

A docking program like AutoDock Vina is used.[10]

The search space (grid box) is defined to encompass the active site of the protease.

The docking simulation is performed using a genetic algorithm to explore various

conformations of the ligand within the defined binding pocket.[8]

Analysis of Results:

The resulting poses are ranked based on their predicted binding affinity (scoring function).

The top-ranked pose is visually inspected to analyze the interactions (e.g., hydrogen

bonds, hydrophobic interactions) between Darunavir and the protease active site residues

such as D25, D30, D25', and D29'.[13][14]

Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand

complex over time.

Objective: To evaluate the stability of the Darunavir-HIV-1 protease complex and to generate an

ensemble of conformations for binding free energy calculations.

Methodology:
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System Setup:

The docked complex from the previous step is used as the starting structure.

The complex is solvated in a periodic box of water molecules.

Counter-ions are added to neutralize the system.

Simulation Parameters:

A molecular dynamics engine such as AMBER is employed.[15]

The system undergoes a multi-step relaxation protocol, including initial energy

minimization and gradual heating to physiological temperature (e.g., 300 K).[16]

The production simulation is run for a duration of tens to hundreds of nanoseconds under

an NPT (isothermal-isobaric) ensemble, using a thermostat (e.g., Nosé–Hoover) and a

barostat (e.g., Martyna–Tobias–Klein).[16]

Atomic coordinates and energies are saved at regular intervals (e.g., every 1 ps).[16]

Trajectory Analysis:

The root mean square deviation (RMSD) of the protein backbone and the ligand is

calculated to assess the stability of the complex throughout the simulation.[17][18]

The root mean square fluctuation (RMSF) of individual residues is analyzed to identify

flexible regions of the protein.

Binding Free Energy Calculation Protocol
This step quantifies the binding affinity between Darunavir and HIV-1 protease using the

conformations generated from the MD simulation.

Objective: To calculate the binding free energy of the Darunavir-protease complex.

Methodology:

MM-PBSA/GBSA Method:
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The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized

Born Surface Area (MM-GBSA) methods are commonly used.[15][19][20]

These methods calculate the binding free energy by combining the molecular mechanics

energy in the gas phase with the solvation free energy.[15]

The binding free energy is calculated as the difference between the free energy of the

complex and the free energies of the individual receptor and ligand.[15]

Energy Components:

The total binding free energy is decomposed into several components: van der Waals

energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.[19]

[20]

This decomposition helps to identify the key residues and forces driving the binding

interaction.

Entropy Calculation (Optional but Recommended):

The configurational entropy change upon binding can be estimated using methods like

normal-mode analysis to improve the accuracy of the binding free energy prediction.[15]

Visualizations
The following diagrams illustrate key concepts in the in silico modeling of Darunavir binding to

HIV-1 protease.
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Caption: HIV-1 lifecycle and the inhibitory action of Darunavir on the protease enzyme.
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Caption: A typical workflow for the in silico modeling of inhibitor-target binding.
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To cite this document: BenchChem. [In Silico Analysis of HIV-1 Protease Inhibition by
Darunavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407872#in-silico-modeling-of-hiv-1-inhibitor-37-
binding-to-its-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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